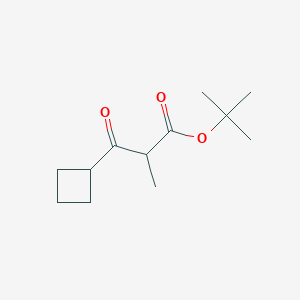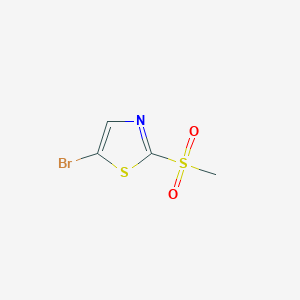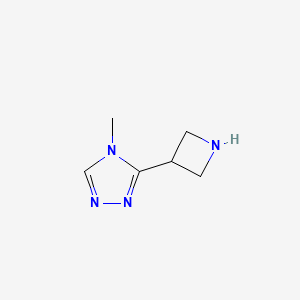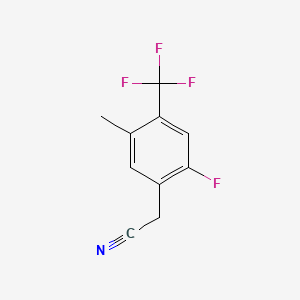
3-Pyridin-2-ylcyclobutan-1-one
Overview
Description
3-Pyridin-2-ylcyclobutan-1-one, also known as 3-PBC, is a cyclic ketone . It has a molecular weight of 147.18 g/mol . It is widely used in scientific research.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H9NO/c11-9-4-8(5-9)7-2-1-3-10-6-7/h1-3,6,8H,4-5H2 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
1. Photolysis and Spectral Characteristics
Research on azacyclobutenone ylides, closely related to 3-Pyridin-2-ylcyclobutan-1-one, demonstrates their generation through laser flash photolysis and identification via characteristic IR and UV spectra. This study contributes to understanding the spectroscopic properties and photolysis behavior of similar compounds (Fu et al., 2007).
2. Coordination Polymer and Photocycloaddition
A Zn(II) coordination polymer involving derivatives of this compound demonstrated a chain structure susceptible to [2 + 2] photocycloaddition reaction. This research highlights the potential for creating functional materials with luminescence sensing and dye adsorption properties (Hu et al., 2015).
3. Bivalent Nickel and Copper Complexes
The study of bivalent nickel and copper complexes with pyrazine-amide-thioether coordination, related to this compound, revealed the stabilization of trivalent nickel, offering insights into the coordination chemistry of these metals (Singh & Mukherjee, 2005).
4. Bivalent and Trivalent Iron Complexes
Research involving acyclic hexadentate ligands providing pyridyl/pyrazine-amide-thioether coordination, akin to this compound, allowed the creation of bivalent and trivalent iron complexes. This contributes to the understanding of iron complexes in various oxidation states (Singh & Mukherjee, 2005).
5. Synthesis and Applications of Derivatives
Advances in the synthesis and applications of 2,6-dipyrazolylpyridine derivatives, related to this compound, show developments in creating multifunctional spin-crossover switches, biomedical sensors, and catalytic applications (Halcrow, 2014).
6. Degradation in Drinking Water
A study on the degradation mechanism of pyridine, a compound structurally similar to this compound, in drinking water using dielectric barrier discharge (DBD) system contributes to environmental chemistry and water treatment methods (Li et al., 2017).
7. Cycloaddition Reactions
Research involving cyclobutarenes, including azaquinomethanes as reactive intermediates, relates to the study of cycloaddition reactions of compounds similar to this compound. This study is significant for understanding complex molecular interactions and synthesis (Shepherd, 1986).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity by targeting tubulin
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell cycle regulation and apoptosis
Result of Action
Related compounds have been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis
properties
IUPAC Name |
3-pyridin-2-ylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-5-7(6-8)9-3-1-2-4-10-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPGZJFOXHKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)

![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)

![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)


![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)


